molecular formula C24H28N2O5 B2940671 7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 921086-01-3

7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B2940671
CAS No.: 921086-01-3
M. Wt: 424.497
InChI Key: IESPVSPGTXANQQ-UHFFFAOYSA-N
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Description

7-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one is a chemical compound offered for research purposes. This molecule is a chromen-4-one derivative, a structural class known for a wide spectrum of biological activities. While direct studies on this specific compound are limited, its structure incorporates a piperazine-ethoxy side chain, a feature common in molecules designed to modulate G protein-coupled receptors (GPCRs). Recent scientific investigations highlight the significance of related pathways, particularly the role of 5-hydroxytryptamine (5-HT) receptors like 5-HTR1D and 5-HTR1B, in disease pathophysiology. Research indicates that inhibitors targeting these serotonin receptors show promise in oncology, as their signaling can be involved in cell proliferation . The structural attributes of this compound suggest potential utility as a building block in medicinal chemistry or as a candidate for screening in assays focused on GPCR signaling, cancer biology, and the development of novel receptor antagonists. It is intended for use by qualified researchers to explore these and other biochemical mechanisms.

Properties

IUPAC Name

7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-29-19-4-2-18(3-5-19)22-17-31-23-16-20(6-7-21(23)24(22)28)30-15-13-26-10-8-25(9-11-26)12-14-27/h2-7,16-17,27H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESPVSPGTXANQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one, also known by its CAS number 77279-24-4, is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N2O4C_{22}H_{30}N_{2}O_{4}, with a molecular weight of approximately 398.49 g/mol. The compound features a chromenone core, which is known for various biological activities, including anti-inflammatory and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing piperazine rings have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 100 to 400 µg/mL, indicating moderate to good antimicrobial efficacy .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Compounds with similar chromenone scaffolds have demonstrated cytotoxic effects against several cancer cell lines. For example, a recent study found that related chromenone derivatives exhibited IC50 values in the micromolar range against human cancer cells, indicating their potential as therapeutic agents .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Some studies suggest that the piperazine moiety may inhibit phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic GMP levels, which can induce apoptosis in cancer cells .
  • Interaction with Cellular Targets : Docking studies indicate that the compound may bind effectively to specific protein targets involved in cell signaling pathways, potentially disrupting tumor growth and proliferation .

Case Studies

StudyFindings
Shaikh et al. (2023)Reported enhanced antimicrobial activity of piperazine derivatives against M. tuberculosis with better bioavailability compared to standard treatments .
Research on PDE InhibitorsIdentified significant blood pressure lowering effects in hypertensive models using related piperazine compounds, suggesting cardiovascular benefits alongside potential antitumor effects .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : Estimated as C₂₄H₂₇N₂O₅ (based on structural analogs in ).
  • Molecular Weight : ~435.5 g/mol.
  • Solubility: Enhanced aqueous solubility compared to non-hydroxylated analogs due to the 2-hydroxyethyl group .
Structural and Functional Analogues

The compound belongs to a family of chromen-4-one derivatives modified at positions 3 and 6. Below is a comparative analysis with key analogs:

Compound Name / ID Substituent at Position 7 Substituent at Position 3 Key Differences Biological Activity Reference
Target Compound 2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy 4-Methoxyphenyl Hydroxyethyl group on piperazine improves solubility Potential AChE/BuChE dual inhibition (inferred from analogs)
G1 () 2-(Piperidin-1-yl)ethoxy 4-Methoxyphenyl Piperidine instead of hydroxyethyl-piperazine IC₅₀ = 1.2 µM (AChE), 4.3 µM (BuChE)
Compound 2s () 8-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)-7-hydroxy 4-Methoxyphenyl Hydroxy group at C7; methyl linker instead of ethoxy H3R antagonist (IC₅₀ = 0.8 µM)
Compound 13 () 2-(((3R,5S,7r)-3,5-dimethyladamantan-1-yl)amino)ethoxy 4-Methoxyphenyl Bulky adamantane group reduces solubility Moderate AChE inhibition (IC₅₀ = 8.7 µM)
Compound 4f () 3-(4-(2-Ethyl-4-hydroxybenzyl)piperazin-1-yl)propoxy Phenyl Propoxy linker; benzyl substitution on piperazine Selective BuChE inhibition (IC₅₀ = 5.6 µM)
Key Findings

Impact of Piperazine Substitution: The 2-hydroxyethyl group in the target compound enhances water solubility compared to non-polar analogs like G1 (piperidine) or Compound 13 (adamantane) . Piperazine derivatives generally show stronger cholinesterase inhibition than pyrrolidine or piperidine analogs due to improved charge interactions .

Role of the Ethoxy Linker :

  • Ethoxy chains (as in the target compound) provide flexibility for optimal binding to enzyme pockets, whereas rigid propoxy linkers (e.g., Compound 4f ) may reduce activity .

Biological Activity Trends :

  • Compounds with 4-methoxyphenyl at position 3 (e.g., target compound, G1) exhibit stronger AChE inhibition than those with 4-hydroxyphenyl (e.g., Compound 15 , IC₅₀ = 12.4 µM) .
  • Dual AChE/BuChE inhibition is favored by balanced lipophilicity, achievable with hydroxyethyl-piperazine groups .

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